2-Ethoxy-1-phenylpent-4-en-1-one 2-Ethoxy-1-phenylpent-4-en-1-one
Brand Name: Vulcanchem
CAS No.: 496861-00-8
VCID: VC19085163
InChI: InChI=1S/C13H16O2/c1-3-8-12(15-4-2)13(14)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

2-Ethoxy-1-phenylpent-4-en-1-one

CAS No.: 496861-00-8

Cat. No.: VC19085163

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-1-phenylpent-4-en-1-one - 496861-00-8

Specification

CAS No. 496861-00-8
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 2-ethoxy-1-phenylpent-4-en-1-one
Standard InChI InChI=1S/C13H16O2/c1-3-8-12(15-4-2)13(14)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
Standard InChI Key GVXCOMNJCSKKJF-UHFFFAOYSA-N
Canonical SMILES CCOC(CC=C)C(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

2-Ethoxy-1-phenylpent-4-en-1-one is systematically named according to IUPAC rules, with the ketone group at position 1, an ethoxy substituent at position 2, and a double bond between carbons 4 and 5 of the pentenyl chain . The molecular formula C₁₃H₁₆O₂ corresponds to a molecular weight of 204.27 g/mol, as derived from its composition.

Stereoelectronic Features

The compound’s reactivity is governed by its α,β-unsaturated ketone system. The conjugated double bond (C4–C5) and carbonyl group (C1=O) create a polarized system amenable to nucleophilic attacks at the β-carbon. The ethoxy group at C2 introduces steric and electronic effects, potentially modulating reactivity through inductive electron donation.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.27 g/mol
IUPAC Name2-Ethoxy-1-phenylpent-4-en-1-one
CAS Registry Number1094456-41-3

Synthesis and Manufacturing

Aldol Condensation Pathways

A plausible synthesis involves aldol condensation between acetophenone and an ethoxy-substituted aldehyde. For example, reacting acetophenone with 3-ethoxypropanal under basic conditions (e.g., NaOH) could yield the target compound via dehydration. This method mirrors the synthesis of (E)-3-methyl-1-phenylpent-3-en-1-one, where aldol adducts form and subsequently eliminate water to generate the α,β-unsaturated system.

Transition-Metal-Catalyzed Approaches

Cobalt-catalyzed hydroacylation of dienes offers an alternative route. In a study using cobalt(I) complexes, 1,3-dienes underwent regioselective hydroacylation with aldehydes to form α,β-unsaturated ketones . Applying this methodology, 1,3-pentadiene and ethoxybenzaldehyde could couple to yield 2-ethoxy-1-phenylpent-4-en-1-one under optimized conditions .

Physicochemical Properties

Solubility and Stability

Though experimental data are lacking, the compound’s hydrophobic aryl and alkoxy groups suggest solubility in nonpolar solvents (e.g., toluene, dichloromethane) and limited water solubility. Stability studies of similar enones indicate susceptibility to air oxidation, necessitating storage under nitrogen or argon.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) are expected.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the vinyl protons (δ 5.5–6.5 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–7.8 ppm).

    • ¹³C NMR: Carbonyl carbon at δ 195–205 ppm, olefinic carbons at δ 120–140 ppm, and ethoxy carbons at δ 60–70 ppm.

Chemical Reactivity and Applications

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles such as amines, thiols, and enolates. For instance, reaction with methylmagnesium bromide would proceed via 1,4-addition to form a tertiary alcohol.

Cycloadditions

The compound’s dienophilic character enables Diels-Alder reactions with conjugated dienes. Cyclopentadiene, for example, would form a six-membered cyclohexene derivative under thermal conditions .

Catalytic Hydrogenation

Hydrogenation over palladium catalysts reduces the double bond, yielding 2-ethoxy-1-phenylpentan-1-one. This saturated derivative could serve as a precursor to alcohols or amines via subsequent reductions.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Michael AdditionCH₃MgBr, THF, 0°C3-Ethoxy-1-phenylpentan-1-one
Diels-AlderCyclopentadiene, ΔBicyclic cyclohexene adduct
HydrogenationH₂ (1 atm), Pd/C, EtOH2-Ethoxy-1-phenylpentan-1-one

Industrial and Research Applications

Pharmaceutical Intermediates

α,β-unsaturated ketones are precursors to heterocycles like pyrazoles and imidazoles. For example, reaction with hydrazine forms pyrazoline derivatives, which are bioactive scaffolds in drug discovery.

Agrochemical Development

The ethoxy group enhances lipophilicity, aiding penetration in pesticidal formulations. Structural analogs have shown insecticidal activity against lepidopteran larvae, suggesting potential agrochemical applications .

Materials Science

Conjugated enones participate in polymer cross-linking and photoresist formulations. UV-initiated polymerization of 2-ethoxy-1-phenylpent-4-en-1-one could yield materials with tailored optical properties .

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